tert-ブチル(ジエトキシメチル)シラン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-Butyl(diethoxymethyl)silane: is an organosilicon compound that features a tert-butyl group, a diethoxymethyl group, and a silicon atom. This compound is commonly used in organic synthesis, particularly as a protecting group for alcohols and amines due to its stability and ease of removal under mild conditions.

科学的研究の応用

Chemistry: tert-Butyl(diethoxymethyl)silane is widely used as a protecting group in organic synthesis. It helps protect sensitive alcohol and amine groups during multi-step synthetic processes .

Biology: In biological research, this compound is used to modify biomolecules, aiding in the study of protein and enzyme functions .

Medicine: tert-Butyl(diethoxymethyl)silane is employed in the synthesis of pharmaceutical intermediates, contributing to the development of new drugs .

Industry: In the industrial sector, it is used in the production of low-dielectric polyimide films, which are essential in the microelectronics industry for their excellent thermal and mechanical properties .

作用機序

Target of Action

Tert-Butyl(diethoxymethyl)silane is primarily used as a silane coupling agent . It interacts with various substrates, including nano-TiO2 , and plays a crucial role in the synthesis of complex organic molecules .

Mode of Action

This compound acts as a coupling agent and initiator . It forms bonds with its target substrates, facilitating the formation of complex structures. The exact nature of these interactions depends on the specific substrates involved .

Biochemical Pathways

It’s known that this compound plays a significant role in the synthesis of complex organic molecules . It’s also used in the modification of nano-TiO2 , suggesting it may influence pathways related to material science and nanotechnology.

Result of Action

The primary result of Tert-Butyl(diethoxymethyl)silane’s action is the formation of complex organic structures . It’s used as a coupling agent and initiator, facilitating the formation of bonds between different substrates . This can lead to the synthesis of complex organic molecules or the modification of materials like nano-TiO2 .

Action Environment

The efficacy and stability of Tert-Butyl(diethoxymethyl)silane can be influenced by various environmental factors. For instance, it’s sensitive to moisture , which can affect its reactivity and stability. Therefore, it’s typically used under controlled conditions to prevent unwanted reactions.

準備方法

Synthetic Routes and Reaction Conditions: tert-Butyl(diethoxymethyl)silane can be synthesized through the reaction of tert-butylchlorodimethylsilane with diethoxymethylsilane in the presence of a Lewis acid catalyst. The reaction typically occurs at temperatures ranging from 35 to 45°C .

Industrial Production Methods: In industrial settings, tert-butyl(diethoxymethyl)silane is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of structured ceramic or glass filling materials in rectifying towers helps achieve the desired product .

化学反応の分析

Types of Reactions: tert-Butyl(diethoxymethyl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: It can act as a hydride donor in reduction reactions.

Substitution: The tert-butyl group can be substituted under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or ozone can be used.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Reagents such as halogens or other electrophiles can facilitate substitution reactions.

Major Products Formed:

Oxidation: Silanols and siloxanes.

Reduction: Silanes and silanols.

Substitution: Various substituted silanes depending on the electrophile used.

類似化合物との比較

- Trimethylsilyl chloride

- Triethylsilyl chloride

- tert-Butyldimethylsilyl chloride

Comparison: tert-Butyl(diethoxymethyl)silane is unique due to its combination of tert-butyl and diethoxymethyl groups, which provide both steric hindrance and stability. This makes it more effective as a protecting group compared to trimethylsilyl chloride and triethylsilyl chloride, which offer less steric protection .

生物活性

tert-Butyl(diethoxymethyl)silane (TBDMS) is a silane compound with potential applications in organic synthesis and materials science. Its biological activity, while less explored than its chemical properties, presents interesting avenues for research, particularly in the context of drug development and biochemical applications. This article compiles findings from various studies to provide a comprehensive overview of the biological activity associated with TBDMS.

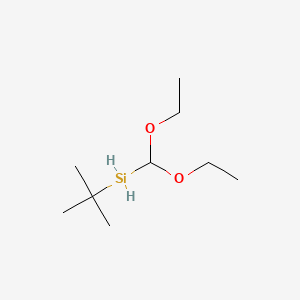

- Molecular Formula : C₉H₂₂O₂Si

- Average Mass : 190.36 g/mol

- Structure : TBDMS features a tert-butyl group attached to a silane backbone with two ethoxy groups and a methyl group, influencing its reactivity and interaction with biological systems .

Biological Activity Overview

The biological activity of TBDMS can be categorized into several key areas:

2. Enzyme Inhibition

Silanes, including TBDMS, have been investigated for their ability to inhibit specific enzymes. For instance, compounds structurally related to TBDMS have been reported to inhibit methyltransferases involved in cancer progression. This suggests that TBDMS may also hold potential as an inhibitor for similar targets, although direct evidence is still needed .

3. Cell Proliferation and Differentiation

There is emerging evidence that silanes can influence cell proliferation and differentiation pathways. Compounds that modify cellular signaling or gene expression may lead to therapeutic applications in regenerative medicine or cancer treatment .

Case Studies

Several studies highlight the potential biological applications of silane compounds similar to TBDMS:

- Study on METTL3 Inhibition : A study demonstrated that certain silane derivatives could inhibit the METTL3 enzyme, which plays a crucial role in RNA methylation and has implications in cancer biology. This finding suggests that TBDMS could be further explored for its potential as an anti-cancer agent .

- Antimicrobial Testing : In vitro assays have shown that related silanes possess antimicrobial properties against Gram-positive and Gram-negative bacteria, indicating that TBDMS may also exhibit similar effects .

Data Table: Biological Activities of Silane Compounds

Research Findings

Recent investigations into silanes have revealed their multifaceted biological activities:

- Antiviral Properties : Some silanes have shown promise in enhancing antiviral responses by modulating immune system pathways. Given the structural similarities, TBDMS could potentially enhance immune responses against viral infections .

- Toxicity Assessments : Toxicological studies are essential for determining the safety profile of TBDMS. Initial assessments suggest low toxicity; however, further studies are necessary to evaluate chronic exposure effects.

特性

IUPAC Name |

tert-butyl(diethoxymethyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22O2Si/c1-6-10-8(11-7-2)12-9(3,4)5/h8H,6-7,12H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYGFJKRAZXUPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(OCC)[SiH2]C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。